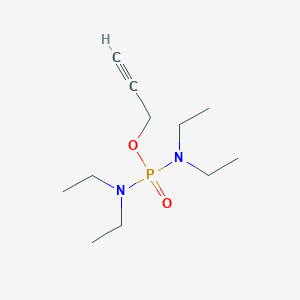
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide is a chemical compound known for its unique structure and properties It is composed of a decane backbone with two trioctylphosphanium groups attached at the 1 and 10 positions, and two bromide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(trioctylphosphanium) dibromide typically involves the reaction of decane-1,10-diol with trioctylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Sometimes, a catalyst such as a Lewis acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium groups back to phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halide salts or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe or drug delivery agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a phase transfer catalyst.
Mecanismo De Acción
The mechanism by which (Decane-1,10-diyl)bis(trioctylphosphanium) dibromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphonium groups can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their activity or function. The bromide ions may also play a role in the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
(Decane-1,10-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with triphenylphosphanium groups instead of trioctylphosphanium.
(Decane-1,10-diyl)bis(triethylphosphanium) dibromide: Contains triethylphosphanium groups.
(Decane-1,10-diyl)bis(trimethylphosphanium) dibromide: Contains trimethylphosphanium groups.
Uniqueness
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide is unique due to its long alkyl chains, which can impart different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic interactions or phase transfer catalysis.
Propiedades
Número CAS |
53782-85-7 |
|---|---|
Fórmula molecular |
C58H122Br2P2 |
Peso molecular |
1041.3 g/mol |
Nombre IUPAC |
trioctyl(10-trioctylphosphaniumyldecyl)phosphanium;dibromide |
InChI |
InChI=1S/C58H122P2.2BrH/c1-7-13-19-25-35-43-51-59(52-44-36-26-20-14-8-2,53-45-37-27-21-15-9-3)57-49-41-33-31-32-34-42-50-58-60(54-46-38-28-22-16-10-4,55-47-39-29-23-17-11-5)56-48-40-30-24-18-12-6;;/h7-58H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
OOBLYJMPLQXUKM-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)







![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)

![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)
